7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
“7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2060006-57-5 . It has a molecular weight of 216.67 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 216.67 . The InChI code provides further information about its molecular structure .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Research into compounds with imidazole scaffolds, such as those related to "7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride," highlights their significance in designing selective inhibitors of p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for managing proinflammatory cytokine release, showcasing the importance of imidazole and pyridine derivatives in medicinal chemistry for developing anti-inflammatory agents (Scior et al., 2011).
Antimicrobial and Antibacterial Properties
Imidazopyridine-based derivatives, closely related to the chemical structure , have been reviewed for their potential as inhibitors against multi-drug-resistant bacterial infections. This highlights the critical role of such compounds in addressing the global challenge of antibiotic resistance and the need for new antimicrobial agents (Sanapalli et al., 2022).
Antitumor Activity
Imidazole derivatives, including those structurally related to "this compound," have been reviewed for their antitumor activity. These compounds offer a basis for the synthesis of new drugs with potential anticancer properties, underscoring the diverse biological activities of imidazole-based compounds and their importance in drug discovery (Iradyan et al., 2009).
Drug Synthesis Applications
Levulinic acid, a compound derived from biomass, is used in drug synthesis, showing the potential for "this compound" and its analogs in the development of pharmaceuticals. This demonstrates the versatility and utility of carboxylic acids and their derivatives in creating more efficient and cleaner drug synthesis processes (Zhang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQJMXZCIRMMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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